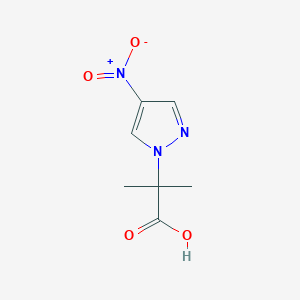

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-(4-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-5(3-8-9)10(13)14/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRIICHRJLLUGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246641 |

Source

|

| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784132-06-5 |

Source

|

| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784132-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, a molecule featuring a nitro-substituted pyrazole linked to a propanoic acid moiety, presents a unique analytical challenge. Its multifaceted structure, combining aromatic, heterocyclic, and acidic functional groups, necessitates a multi-pronged spectroscopic approach for complete characterization.

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the definitive identification and purity assessment of this compound. The methodologies and interpretations presented herein are designed to be a robust resource for researchers and scientists in the pharmaceutical and chemical industries.

Molecular Structure and Expected Spectroscopic Features

A foundational understanding of the molecular structure is paramount for predicting and interpreting spectroscopic data. The structure of this compound is depicted below.

Caption: Molecular Structure of this compound.

Based on this structure, we can anticipate the following characteristic spectroscopic signatures:

-

¹H NMR: Signals corresponding to the two pyrazole protons, the two equivalent methyl groups, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Resonances for the three pyrazole carbons, the quaternary carbon, the two equivalent methyl carbons, and the carboxyl carbon.

-

Mass Spectrometry: A distinct molecular ion peak and predictable fragmentation patterns arising from the loss of the carboxylic acid group, nitro group, and methyl groups.

-

Infrared Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-O stretches of the nitro group, and C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary to obtain a good signal-to-noise ratio.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly between the pyrazole protons if they are coupled.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR chemical shifts are summarized in the table below.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its signal is often broad due to chemical exchange. |

| Pyrazole H-5 | 8.0 - 8.5 | Singlet | 1H | This proton is adjacent to a nitrogen atom and is in an electron-deficient aromatic ring, leading to a downfield shift. |

| Pyrazole H-3 | 7.5 - 8.0 | Singlet | 1H | Similar to H-5, this proton is also deshielded by the heterocyclic ring system. |

| Methyl (-CH₃) x 2 | 1.5 - 2.0 | Singlet | 6H | The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a single, sharp peak. |

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR chemical shifts are outlined in the following table.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| Carboxyl (-COOH) | 170 - 180 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region. |

| Pyrazole C-4 | 145 - 155 | The carbon bearing the nitro group is significantly deshielded. |

| Pyrazole C-5 | 135 - 145 | This carbon is part of the aromatic pyrazole ring. |

| Pyrazole C-3 | 120 - 130 | This carbon is also part of the aromatic pyrazole ring. |

| Quaternary Carbon (-C(CH₃)₂) | 55 - 65 | The sp³-hybridized carbon attached to the two methyl groups and the pyrazole nitrogen. |

| Methyl (-CH₃) x 2 | 20 - 30 | The two equivalent methyl carbons are expected in the aliphatic region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this molecule due to the presence of the acidic carboxylic acid group, which can be easily deprotonated to form [M-H]⁻ in negative ion mode or protonated to form [M+H]⁺ in positive ion mode.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in both positive and negative ion modes.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: The calculated exact mass of this compound (C₇H₉N₃O₄) is approximately 215.0593 g/mol . In high-resolution ESI-MS, we would expect to observe:

-

Positive Mode: [M+H]⁺ at m/z 216.0671

-

Negative Mode: [M-H]⁻ at m/z 214.0515

-

-

Key Fragmentation Pathways:

An In-depth Technical Guide to the NMR Analysis of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the realm of drug discovery and development, offering profound insights into molecular structure and dynamics.[1][2][3][4][5] This guide provides a comprehensive, in-depth exploration of the NMR analysis of a novel small molecule, 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical, field-tested insights. We will delve into the core principles of one- and two-dimensional NMR experiments, provide a self-validating experimental protocol, and meticulously interpret the resulting spectral data to achieve unambiguous structural elucidation.

Introduction: The Pivotal Role of NMR in Characterizing Novel Pharmaceutical Agents

The journey of a drug from concept to clinic is paved with rigorous analytical characterization. Among the arsenal of spectroscopic techniques, Nuclear Magnetic Resonance (NMR) stands out for its ability to provide a wealth of information at the atomic level.[1][2][3][4] For a novel compound like this compound, which features a complex interplay of aromatic and aliphatic moieties, NMR is indispensable for confirming its identity, purity, and stereochemistry.

The power of NMR lies in its exploitation of the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at frequencies that are exquisitely sensitive to their local chemical environment.[1] This sensitivity allows us to map the connectivity of atoms within a molecule and even infer their spatial relationships.[1][3]

This guide will focus on a suite of NMR experiments essential for the complete characterization of our target molecule. These include standard one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[6][7][8][9][10] The synergistic application of these methods provides a robust and self-validating approach to structural elucidation, a cornerstone of modern drug discovery.[2][5]

Foundational Principles of NMR Spectroscopy for Structural Analysis

A deep understanding of the principles behind NMR is crucial for designing experiments and interpreting data effectively. The key parameters we will be analyzing are chemical shift, spin-spin coupling, and nuclear Overhauser effects.

-

Chemical Shift (δ): The chemical shift of a nucleus is a measure of its resonance frequency relative to a standard reference (typically tetramethylsilane, TMS). It is highly dependent on the electron density around the nucleus. Electron-withdrawing groups, such as the nitro group in our target molecule, deshield nearby nuclei, causing them to resonate at a higher frequency (downfield shift). Conversely, electron-donating groups shield nuclei, resulting in a lower frequency (upfield shift).[11]

-

Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of the magnetic moments of neighboring nuclei, transmitted through the bonding electrons. This interaction splits NMR signals into multiplets (e.g., doublets, triplets, quartets), and the magnitude of the splitting, known as the coupling constant (J), provides information about the number of bonds separating the coupled nuclei and their dihedral angle.

-

2D Correlation Experiments: While 1D spectra provide a foundational view, complex molecules often exhibit overlapping signals that are difficult to interpret.[10] 2D NMR experiments overcome this by spreading the signals across two frequency dimensions, revealing correlations between different nuclei.[8][10]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[8][11]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to heteronuclei, most commonly ¹³C.[8][9][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is invaluable for piecing together the molecular skeleton.[9][12][13]

-

Experimental Protocol: A Self-Validating Workflow for NMR Data Acquisition

The quality of NMR data is paramount for accurate structural elucidation. The following protocol outlines a robust and reproducible methodology for the analysis of this compound.

Sample Preparation

Proper sample preparation is critical to obtain high-resolution NMR spectra.

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities.

-

Solvent Selection: Use a high-purity deuterated solvent. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[14][15] For the less sensitive ¹³C NMR and 2D experiments, a more concentrated sample (50-100 mg) is recommended to reduce acquisition time.[14][15]

-

Procedure:

-

Weigh the desired amount of the compound directly into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[16] Avoid using cotton wool as it can introduce impurities.[16]

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.[17]

-

Cap the NMR tube securely and label it clearly.

-

NMR Instrument Setup and Calibration

These steps are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Locking: Lock the spectrometer onto the deuterium signal of the solvent (DMSO-d₆).

-

Shimming: Carefully shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent peak. This is crucial for resolving fine couplings.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Data Acquisition Parameters

The following are suggested starting parameters. Optimization may be required based on the specific instrument and sample concentration.

| Experiment | Parameter | Suggested Value | Rationale |

| ¹H NMR | Pulse Angle | 30-45° | To allow for faster repetition without saturation. |

| Spectral Width | 12-16 ppm | To encompass all expected proton signals. | |

| Acquisition Time | 2-4 s | To ensure good digital resolution. | |

| Relaxation Delay | 1-2 s | To allow for sufficient relaxation of the nuclei. | |

| Number of Scans | 8-16 | To achieve a good signal-to-noise ratio. | |

| ¹³C NMR | Pulse Angle | 30-45° | To allow for faster repetition. |

| Spectral Width | 200-220 ppm | To cover the full range of carbon chemical shifts. | |

| Acquisition Time | 1-2 s | Adequate for carbon spectra. | |

| Relaxation Delay | 2 s | To allow for the slower relaxation of quaternary carbons. | |

| Number of Scans | 1024-4096 | Due to the low natural abundance and sensitivity of ¹³C. | |

| COSY | Spectral Width (F1 & F2) | 12-16 ppm | To match the ¹H spectral width. |

| Number of Increments | 256-512 | To achieve sufficient resolution in the indirect dimension. | |

| Number of Scans | 4-8 per increment | To improve signal-to-noise. | |

| HSQC | Spectral Width (F2 - ¹H) | 12-16 ppm | To match the ¹H spectral width. |

| Spectral Width (F1 - ¹³C) | 160-180 ppm | To cover the expected protonated carbon region. | |

| Number of Increments | 256-512 | For good resolution in the carbon dimension. | |

| Number of Scans | 8-16 per increment | To enhance sensitivity. | |

| HMBC | Spectral Width (F2 - ¹H) | 12-16 ppm | To match the ¹H spectral width. |

| Spectral Width (F1 - ¹³C) | 200-220 ppm | To include quaternary carbons. | |

| Number of Increments | 256-512 | For adequate resolution. | |

| Number of Scans | 16-64 per increment | HMBC is less sensitive and requires more scans. |

In-depth Spectral Interpretation and Structural Elucidation

The following section provides a detailed breakdown of the expected NMR spectra for this compound and a step-by-step guide to its interpretation.

Molecular Structure and Numbering

For clarity, the atoms of the molecule are numbered as follows:

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| H-acid (OH) | ~12-13 | Broad Singlet | 1H | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to exchange with residual water. |

| H5 | ~8.5-9.0 | Doublet | 1H | ~2-3 | This proton is on a carbon adjacent to two nitrogen atoms in an aromatic ring and is significantly deshielded. It will be coupled to H3. |

| H3 | ~7.8-8.2 | Doublet | 1H | ~2-3 | Also on the pyrazole ring, this proton is deshielded, but slightly less so than H5. It is coupled to H5. |

| Methyl (Cβ1, Cβ2) | ~1.6-1.8 | Singlet | 6H | - | These two methyl groups are equivalent and attached to a quaternary carbon, so they appear as a singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| Cγ (C=O) | ~170-175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C4 | ~145-150 | This carbon is attached to the electron-withdrawing nitro group, causing a significant downfield shift. |

| C5 | ~138-142 | An aromatic carbon adjacent to two nitrogen atoms. |

| C3 | ~130-135 | An aromatic carbon adjacent to two nitrogen atoms. |

| Cα | ~60-65 | A quaternary carbon attached to a nitrogen atom and a carbonyl group. |

| Cβ1, Cβ2 | ~25-30 | Equivalent methyl carbons in an aliphatic environment. |

Step-by-Step Interpretation using 2D NMR

The following workflow demonstrates how to use the suite of NMR experiments to build the structure of the molecule.

Caption: Workflow for structural elucidation using 1D and 2D NMR.

-

¹H NMR Analysis:

-

Identify the broad singlet in the downfield region (~12-13 ppm) as the carboxylic acid proton.

-

Locate the two doublets in the aromatic region (~7.8-9.0 ppm), integrating to 1H each. These are H3 and H5.

-

Find the singlet integrating to 6H in the aliphatic region (~1.6-1.8 ppm), corresponding to the two equivalent methyl groups.

-

-

COSY Analysis:

-

A cross-peak between the two aromatic doublets will confirm that H3 and H5 are spin-coupled, establishing their connectivity within the pyrazole ring.

-

-

HSQC Analysis:

-

A cross-peak will connect the downfield aromatic proton (H5) to its directly attached carbon (C5).

-

Another cross-peak will link the other aromatic proton (H3) to its carbon (C3).

-

A cross-peak will be observed between the methyl proton singlet and the aliphatic carbon signal (Cβ1, Cβ2).

-

-

HMBC Analysis: This is the key experiment for assembling the molecular fragments.

-

From the Methyl Protons: Look for correlations from the methyl proton singlet (at ~1.7 ppm) to:

-

The quaternary aliphatic carbon (Cα), a three-bond correlation.

-

The carbonyl carbon (Cγ), a three-bond correlation. This confirms the propanoic acid moiety and its connection to the quaternary carbon.

-

-

From the Pyrazole Protons:

-

H5 will show correlations to C3 (two-bond) and C4 (three-bond).

-

H3 will show correlations to C5 (two-bond) and C4 (three-bond). The correlation of both H3 and H5 to C4 is crucial for placing the nitro group at the C4 position.

-

-

Connecting the Fragments: A critical correlation will be observed from H5 to the quaternary carbon Cα (a three-bond correlation), definitively linking the pyrazole ring to the propanoic acid side chain at the N1 position.

-

Conclusion: A Validated Structure

By systematically applying this comprehensive NMR analysis workflow, we can confidently and unambiguously determine the structure of this compound. The combination of 1D and 2D NMR experiments provides a self-validating dataset where each piece of information corroborates the others. This level of analytical rigor is essential in the fields of medicinal chemistry and drug development, where a precise understanding of molecular structure is the foundation for understanding biological activity and ensuring the safety and efficacy of new therapeutic agents.

References

- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.

- ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.

- AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.

- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.

- researchmap. (n.d.). Application of NMR in drug discovery.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Emory University. (2023). Small molecule NMR sample preparation.

- Scribd. (n.d.). NMR Sample Prep.

- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.

- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....

- OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- Chemistry LibreTexts. (2025). 2D NMR Introduction.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- Benchchem. (n.d.). Technical Support Center: Characterization of Substituted Pyrazoles.

- Chemistry LibreTexts. (2023). NMR - Interpretation.

- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. azooptics.com [azooptics.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchmap.jp [researchmap.jp]

- 6. m.youtube.com [m.youtube.com]

- 7. anuchem.weebly.com [anuchem.weebly.com]

- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. omicsonline.org [omicsonline.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. scribd.com [scribd.com]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

A-Z Guide to Solubility Characterization of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid for Preformulation Success

Introduction

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges. Among the most critical physicochemical hurdles is aqueous solubility.[1] Poor solubility can severely limit a drug's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to suboptimal bioavailability and potential clinical failure.[2] This guide provides a comprehensive technical framework for the systematic solubility characterization of a novel compound, 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid .

As this is an NCE, publicly available data is scarce. Therefore, this document serves not as a repository of existing data, but as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines the necessary steps to thoroughly understand and quantify the solubility of this molecule, thereby enabling informed decisions in lead optimization, formulation design, and overall development strategy. The principles and protocols detailed herein are grounded in established pharmaceutical science and regulatory expectations.

Part 1: Foundational Assessment - Structural Analysis and In Silico Prediction

Before embarking on extensive experimental work, a thorough analysis of the molecular structure provides critical insights into its expected solubility behavior. Computational, or in silico, methods offer a rapid, cost-effective means to predict physicochemical properties and guide subsequent experimental design.[2][3]

Molecular Structure Analysis:

This compound possesses several key functional groups that will dictate its solubility:

-

Carboxylic Acid (-COOH): This acidic group is the primary driver of pH-dependent solubility. At pH values above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate anion. Conversely, at pH values below its pKa, it will exist predominantly in the less soluble, neutral form.

-

Pyrazole Ring: A five-membered aromatic heterocycle, which contributes to the overall lipophilicity of the molecule.

-

Nitro Group (-NO2): A strong electron-withdrawing group, which will lower the pKa of the carboxylic acid, making it a stronger acid. It also adds polarity to the molecule.

-

Gem-dimethyl Group: These non-polar methyl groups will increase the lipophilicity and may reduce aqueous solubility.

In Silico Prediction:

Various computational models, ranging from quantitative structure-property relationships (QSPR) to machine learning and deep learning algorithms, can be employed to estimate key parameters.[2][4][5][6]

| Parameter | Predicted Value (Hypothetical) | Implication for Solubility |

| pKa | 3.5 - 4.5 | Expect significantly increased solubility at pH > 5. |

| clogP | 1.5 - 2.5 | Indicates moderate lipophilicity; solubility may be limited in aqueous media at low pH. |

| Aqueous Solubility (logS) | -3 to -4 (at pH 7) | Predicts low to moderate intrinsic solubility. |

These values are hypothetical and serve as a starting point. They must be confirmed experimentally.

Part 2: Strategic Framework for Experimental Solubility Determination

A tiered approach is essential for efficient and comprehensive solubility characterization. This strategy progresses from rapid, high-throughput screening methods to more rigorous, resource-intensive equilibrium studies.

This workflow begins with rapid kinetic solubility assays, often used in early discovery to rank-order compounds.[7][8] Promising candidates then advance to definitive thermodynamic solubility studies, which are essential for preformulation and regulatory filings.[7][9][10]

Part 3: Core Experimental Protocols

Protocol 3.1: Thermodynamic (Equilibrium) Solubility - The pH-Solubility Profile

Causality and Trustworthiness: The thermodynamic or equilibrium solubility is the true saturation point of a compound in a solvent under specific conditions (e.g., pH, temperature), where the solid and solution phases are in equilibrium.[10] The shake-flask method is the gold-standard approach, recommended by regulatory bodies like the WHO and in OECD guidelines, ensuring the data is robust and reliable.[11][12][13] This profile is critical for determining the Biopharmaceutics Classification System (BCS) solubility class.[1]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the physiological pH range of 1.2 to 6.8 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[11] Additional pH points around the predicted pKa are recommended. Verify the final pH of all buffers at 37 ± 1 °C.[11]

-

Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume (e.g., 5-10 mL) of each buffer. The excess solid is crucial to ensure saturation is achieved.[12]

-

Equilibration: Place the sealed vials in an orbital shaker or rotator set to maintain a constant temperature of 37 ± 1 °C.[12][14] Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A time-point study (e.g., sampling at 24, 48, and 72 hours) should be conducted initially to confirm that equilibrium has been reached.

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Part 4).

-

pH Verification: Measure the pH of the remaining supernatant in the vial to ensure it has not shifted during the experiment.[11]

-

Solid State Analysis: After the experiment, recover the excess solid and analyze it using techniques like XRPD or DSC to check for any solution-mediated phase transformations (polymorphism), which could affect the solubility value.[9]

Protocol 3.2: Kinetic Solubility Assessment

Causality and Trustworthiness: Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated organic stock (usually DMSO) into an aqueous buffer.[8] It is not a true equilibrium value but is a rapid, high-throughput method ideal for early discovery to flag compounds with potential solubility issues.[7] The results are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[8][9][10]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

-

Assay Plate: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

-

Serial Dilution: Add a small volume of the DMSO stock to the buffer and perform serial dilutions directly in the plate.

-

Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Protocol 3.3: Solubility in Biorelevant Media

Causality and Trustworthiness: To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human gastrointestinal fluids.[15] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds through micellar solubilization.[16][17] This is particularly important for compounds with moderate to high lipophilicity, like our target molecule.

Media Composition:

-

Simulated Gastric Fluid (SGF): Typically pH 1.2-2.0, containing salts and pepsin.[17]

-

FaSSIF (Fasted State): pH ~6.5, contains sodium taurocholate (bile salt) and lecithin (phospholipid).[15][16]

-

FeSSIF (Fed State): pH ~5.0, contains higher concentrations of bile salt and lecithin, reflecting the post-meal environment.[15][16]

Methodology: The shake-flask method described in Protocol 3.1 is used, substituting the simple buffers with the prepared biorelevant media.

Part 4: The Analytical Backbone - HPLC Method Development

A robust and reliable analytical method is the cornerstone of accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for quantifying small molecules in solubility studies.[18][19]

Key Method Development Steps:

-

Column Selection: Start with a standard C18 column, which is effective for retaining moderately lipophilic compounds.[20][21]

-

Mobile Phase Selection: A typical starting point is a gradient of water (A) and acetonitrile (B), both containing an acid modifier like 0.1% formic acid.[21] The acid ensures the carboxylic acid on the analyte is protonated, leading to consistent retention and good peak shape.

-

Wavelength Selection: Analyze a concentrated solution of the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax). The nitro-aromatic system should provide a strong chromophore for sensitive detection.

-

Calibration: Prepare a series of calibration standards of known concentrations and generate a calibration curve (Peak Area vs. Concentration). Ensure the curve is linear over the expected concentration range of the solubility samples (R² > 0.999).

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure the generated data is trustworthy.

Part 5: Data Interpretation and Reporting

All quantitative data should be summarized in clear, concise tables.

Table 1: Hypothetical pH-Solubility Profile of this compound at 37°C

| Medium | Final pH | Mean Solubility (µg/mL) | Mean Solubility (mM) | Physical State of Excess Solid |

| 0.1 N HCl | 1.21 | 55 | 0.23 | Crystalline, unchanged |

| Acetate Buffer | 4.52 | 210 | 0.87 | Crystalline, unchanged |

| Phosphate Buffer | 6.80 | 3500 | 14.5 | Crystalline, unchanged |

Table 2: Hypothetical Solubility in Biorelevant and Organic Media at 37°C

| Medium | Solubility (µg/mL) | Fold Increase vs. pH 6.8 Buffer |

| SGF (pH 1.6) | 60 | N/A |

| FaSSIF (pH 6.5) | 4800 | 1.4x |

| FeSSIF (pH 5.0) | 9500 | 2.7x |

| Propylene Glycol | 55,000 | N/A |

| Ethanol | 150,000 | N/A |

Interpretation and BCS Classification: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[22][23] A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[11][14][24]

-

Calculation: Assuming a hypothetical highest dose of 100 mg:

-

Dose/Solubility Volume (at lowest solubility, pH 1.2) = 100 mg / 0.055 mg/mL = 1818 mL.

-

Conclusion

This guide has outlined a systematic, multi-tiered approach for the comprehensive solubility characterization of the novel compound this compound. By integrating in silico predictions with robust experimental protocols—from high-throughput kinetic screening to gold-standard equilibrium studies in aqueous and biorelevant media—a complete picture of the molecule's solubility behavior can be established. The resulting data is fundamental for guiding medicinal chemistry efforts, designing effective formulations, and classifying the compound within the BCS framework, ultimately increasing the probability of successful drug development.

References

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

-

Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). PubMed Central. [Link]

-

Solubility in Pharmaceutical R&D: Predictions and Reality. (2014). American Pharmaceutical Review. [Link]

-

FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. (2021). Regulatory News. [Link]

-

Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). Patrinum. [Link]

-

Annex 4 - Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. (2019). World Health Organization (WHO). [Link]

-

Thermodynamic vs. kinetic solubility: Knowing which is which. (2014). ResearchGate. [Link]

-

FDA issues final guidance on BCS-based biowaivers. (2021). Generics and Biosimilars Initiative. [Link]

-

Impact of the US FDA “Biopharmaceutics Classification System” (BCS) Guidance on Global Drug Development. (2017). ACS Publications. [Link]

-

Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]

-

Solubility Determinations for Pharmaceutical API. (2016). University of Huddersfield Research Portal. [Link]

-

(PDF) Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). ResearchGate. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). OECD. [Link]

-

M9 Biopharmaceutics Classification System-Based Biowaivers. (2021). Federal Register. [Link]

-

Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (n.d.). Semantic Scholar. [Link]

-

Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. [Link]

-

Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. (n.d.). Pharma Lesson. [Link]

-

Dissolution Media Simulating Fasted and Fed States. (n.d.). TDS. [Link]

-

Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate. [Link]

-

Biopharmaceutics Classification System-Based Biowaivers for Generic Oncology Drug Products: Case Studies. (2015). PubMed Central. [Link]

-

The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). Dissolution Technologies. [Link]

-

High-accuracy water solubility determination using logK. (n.d.). KREATiS. [Link]

- Biorelevant compositions. (2015).

-

Physico-chemical properties of FaSSIF, FeSSIF and FaSSGF. (n.d.). Biorelevant.com. [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

-

Computer-Assisted Method Development for Small and Large Molecules. (2017). LCGC International. [Link]

-

Small Molecule Method Development Strategies with Chad Christianson. (n.d.). Bioanalysis Zone. [Link]

-

Solubility profile of API at different pH mediums in distilled water... (n.d.). ResearchGate. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). WHO. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2014). SciELO. [Link]

-

Test No. 105: Water Solubility. (n.d.). OECD. [Link]

Sources

- 1. pure.hud.ac.uk [pure.hud.ac.uk]

- 2. lifechemicals.com [lifechemicals.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patrinum.ch [patrinum.ch]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. scielo.br [scielo.br]

- 13. oecd.org [oecd.org]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. pharmalesson.com [pharmalesson.com]

- 17. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmasalmanac.com [pharmasalmanac.com]

- 19. hovione.com [hovione.com]

- 20. Developing HPLC Methods [sigmaaldrich.com]

- 21. bioanalysis-zone.com [bioanalysis-zone.com]

- 22. FDA issues final guidance on BCS-based biowaivers [gabionline.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. biopharminternational.com [biopharminternational.com]

stability of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

An In-Depth Technical Guide to the Stability of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for assessing the chemical . As a novel molecule with potential applications in drug development, a thorough understanding of its intrinsic stability is paramount for ensuring its quality, safety, and efficacy. This document delineates a systematic approach, grounded in established regulatory principles, for elucidating the degradation pathways and developing a robust stability-indicating analytical method. We will explore the molecule's structural liabilities, propose detailed protocols for forced degradation studies, and outline the subsequent steps for analytical method development and validation. The causality behind each experimental choice is explained to provide a clear, scientifically rigorous, and self-validating guide for researchers.

Introduction: Deconstructing the Molecule

This compound is a multifaceted molecule characterized by three key structural motifs: a stable pyrazole ring, a potentially reactive nitro group, and a carboxylic acid function. The stability of the overall compound is not merely the sum of its parts but a complex interplay between these groups.

-

The Pyrazole Core: Pyrazoles are five-membered aromatic heterocyclic rings known for their general resistance to oxidation and hydrolysis, contributing to the metabolic stability of many pharmaceutical agents.[1][2][3] However, the substituents on the ring can significantly modulate this stability.

-

The 4-Nitro Group: The electron-withdrawing nature of the nitro group lends a high degree of chemical and thermal stability to the aromatic system it is attached to.[4] Conversely, it is a well-known chromophore, making the molecule potentially susceptible to photodegradation.[5][6] Furthermore, nitroaromatic compounds can be prone to reduction and may exhibit thermal hazards under certain conditions.[7][8][9]

-

The Propanoic Acid Side Chain: The tertiary carbon linking the carboxylic acid to the pyrazole nitrogen is a potential site of chemical reactivity. Carboxylic acids can undergo decarboxylation under thermal stress, and the overall acidity of the molecule will dictate its solubility and behavior in different pH environments.

A comprehensive stability assessment is therefore not just a regulatory requirement but a scientific necessity to predict the molecule's behavior during manufacturing, storage, and ultimately, in vivo.

The Strategic Framework for Stability Assessment

Our approach is a logical, phased investigation designed to first identify potential vulnerabilities through forced degradation and then to develop the tools necessary for long-term monitoring. This strategy ensures that the analytical methods are fit-for-purpose and capable of detecting any relevant degradation products.

Caption: Overall workflow for stability assessment.

Forced Degradation: Probing for Weakness

Forced degradation, or stress testing, is the cornerstone of stability analysis. By subjecting the compound to harsh conditions, we can accelerate degradation, thereby identifying the most likely degradation pathways and products.[10][11] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[12]

Rationale and Causality of Stress Conditions

The choice of stressors is designed to mimic the conditions the drug substance might encounter during its lifecycle and to test the lability of its specific functional groups.

| Stress Condition | Reagent & Conditions | Rationale & Justification |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Simulates gastric fluid exposure; tests the stability of the N-C bond and the pyrazole ring in a low-pH environment.[13] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Simulates intestinal pH; probes for susceptibility to base-catalyzed reactions. Some pyrazole esters are known to degrade rapidly in basic buffers.[14][15] |

| Oxidation | 3% H₂O₂, Room Temp | Tests for vulnerability to oxidative stress, which can occur during synthesis, storage, or metabolism.[12] |

| Thermal Stress | Solid state, 80°C; Solution, 80°C | Assesses intrinsic thermal stability, crucial for drying, milling, and storage. Nitro compounds require careful thermal evaluation.[7][16] |

| Photostability | ICH Q1B compliant light source | The nitro-substituted pyrazole system is a strong chromophore, making it a prime candidate for photolytic degradation.[5][12] |

Experimental Protocol: Forced Degradation Workflow

The following protocol provides a self-validating system where a control sample is always compared against a stressed sample.

Caption: Parallel workflow for the forced degradation protocol.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Aliquotting: Distribute the stock solution into separate, clearly labeled vials for each stress condition and a control.

-

Applying Stress:

-

Acid/Base: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the respective vials to achieve a final acid/base concentration of 0.1 M. Place in a water bath at 60°C.

-

Oxidation: Add the required volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

-

Thermal: Place the designated vial in an oven at 80°C.

-

Photo: Place the vial in a photostability chamber. A control sample wrapped in aluminum foil should be placed alongside it.

-

Control: Keep one vial at room temperature, protected from light.

-

-

Time Points: Withdraw samples at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours).

-

Quenching:

-

For acid/base samples, neutralize with an equimolar amount of base/acid, respectively, before analysis to prevent further degradation.

-

Cool thermal samples to room temperature.

-

-

Analysis: Dilute all samples to a suitable concentration and analyze immediately using the developed stability-indicating method.

The Analytical Heartbeat: Stability-Indicating Method

A stability-indicating analytical method (SIAM) is the ultimate arbiter of stability, capable of separating the intact active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[11][17] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for this task.[18]

Proposed RP-HPLC Method

-

Rationale for Selection: The molecule possesses good chromophores (nitro-pyrazole) suitable for UV detection and has moderate polarity, making it ideal for separation on a C18 stationary phase.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The TFA acts as an ion-pairing agent to ensure sharp peak shape for the carboxylic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient from low to high acetonitrile concentration is employed to ensure elution of the parent compound and any potential degradants with varying polarities.

-

Detection: PDA detection allows for monitoring at multiple wavelengths and assessing peak purity. The primary wavelength should be set at the λmax of the parent compound.

Method Validation: Establishing Trustworthiness

Once developed, the method must be rigorously validated according to ICH Q2(R1) guidelines to prove its reliability.

| Validation Parameter | Purpose |

| Specificity | Prove the method can distinguish the API from all potential degradants. |

| Linearity | Confirm a direct relationship between detector response and concentration. |

| Accuracy | Measure the closeness of test results to the true value. |

| Precision | Assess the degree of scatter in results from multiple analyses of the same sample. |

| Range | Define the upper and lower concentration limits for which the method is accurate and precise. |

| Robustness | Show the method is unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).[18] |

Identifying the Unknowns: Degradant Characterization

Identifying the structure of significant degradation products is crucial for understanding the degradation mechanism and assessing the safety of the drug substance.

A Hypothetical Degradation Pathway

Based on chemical principles, two likely degradation pathways for this compound are reduction of the nitro group and decarboxylation.

Caption: Hypothetical degradation pathways.

Analytical Strategy for Identification

-

LC-MS Analysis: Couple the HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the degradation peaks provides the molecular weight, offering the first clue to their identity.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing for the determination of the elemental composition.

-

Isolation and NMR: If a degradant is present in significant quantities, it can be isolated using preparative HPLC. Full structural elucidation can then be achieved using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion: A Roadmap to Stability

This guide has provided a comprehensive, scientifically-grounded roadmap for the stability assessment of this compound. By following a logical progression from forced degradation to the development and validation of a stability-indicating method, researchers can build a complete and robust data package. This approach not only satisfies regulatory expectations but also provides fundamental insights into the chemical behavior of the molecule, which is invaluable for guiding formulation development, defining appropriate storage conditions, and ensuring the ultimate safety and efficacy of a potential new therapeutic agent.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

-

ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][12][18]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Thermal Decomposition of Nitropyrazoles. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Photostability testing of pharmaceutical products. Retrieved from [Link]

-

ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

-

SciSpace. (n.d.). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. Retrieved from [Link]

-

National Institutes of Health. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Pharmaceuticals. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

-

PubMed. (2019). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

-

PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from [Link]

-

Pharmaceutical Technology. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]

-

PubMed. (2017). Degradation of nitro-based pharmaceuticals by UV photolysis: Kinetics and simultaneous reduction on halonitromethanes formation potential. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of nitro-based pharmaceuticals by UV photolysis: Kinetics and simultaneous reduction on halonitromethanes formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 10. biomedres.us [biomedres.us]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. onyxipca.com [onyxipca.com]

- 14. scispace.com [scispace.com]

- 15. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijcpa.in [ijcpa.in]

A Comprehensive Technical Guide to Nitropyrazole Compounds: Synthesis, Applications, and Future Directions

Introduction: The Energetic Versatility of the Nitropyrazole Scaffold

Within the vast landscape of heterocyclic chemistry, pyrazoles represent a cornerstone class of five-membered aromatic rings containing two adjacent nitrogen atoms. Their inherent chemical stability, coupled with the ease of functionalization, has made them privileged scaffolds in diverse scientific fields. The introduction of one or more nitro (–NO₂) groups onto this pyrazole core gives rise to nitropyrazoles, a family of compounds where the stability of the aromatic ring is synergistically combined with the high energy content of the nitro functionality.

These compounds are characterized by their notable heat resistance, oxidative stability, and resistance to hydrolysis.[1] This unique combination of properties has established nitropyrazoles as critical components in the development of advanced high-energy density materials (HEDMs), where they are prized for their performance and tunable sensitivity.[1] Concurrently, the pyrazole nucleus is a well-established pharmacophore, and the specific electronic properties imparted by the nitro group are being explored for applications in medicinal chemistry, including the development of novel antimicrobial and anticancer agents.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and primary applications of nitropyrazole compounds, offering field-proven insights for researchers in materials science and drug development.

Core Synthesis Strategies: A Logic-Driven Approach

The synthesis of nitropyrazoles is not merely a procedural task but a strategic exercise in controlling regioselectivity and ensuring safety. The primary methodologies have evolved to optimize yield, purity, and operational safety, moving from harsh, direct nitration to more controlled, multi-step pathways.

The choice of synthetic route is dictated by the desired substitution pattern and the inherent reactivity of the pyrazole starting material. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, but the conditions must be carefully managed to prevent runaway reactions or the formation of undesired isomers.

A generalized workflow for the synthesis of multi-nitrated pyrazoles often follows a stepwise logic, beginning with the formation of a less reactive, mono-substituted intermediate that can be further functionalized.

Caption: General synthetic pathways to nitropyrazoles.

The most widely adopted and controlled method involves an initial N-nitration followed by a thermal rearrangement. This approach is often safer and provides better regiochemical control compared to direct C-nitration of the unsubstituted pyrazole ring.[3][4] The resulting C-nitropyrazole is a versatile intermediate that can then undergo further nitration under more forceful conditions to yield di- or tri-nitrated products.[4]

Application I: High-Energy Density Materials (HEDMs)

The primary application driving nitropyrazole research is the development of next-generation energetic materials. The goal is to create compounds that can outperform traditional explosives like 2,4,6-trinitrotoluene (TNT) by offering a superior balance of energy output, thermal stability, and insensitivity to accidental detonation.

Structure-Property Causality: The energetic performance of nitropyrazoles is directly linked to their molecular structure:

-

Number of Nitro Groups: Increasing the number of nitro groups on the pyrazole ring enhances the compound's density and improves its oxygen balance. A better oxygen balance allows the molecule to combust more completely without an external oxygen source, leading to a more powerful detonation.[1]

-

High Nitrogen Content: The pyrazole core is inherently nitrogen-rich. This leads to a high heat of formation and the generation of a large volume of gaseous products (primarily N₂) upon decomposition, which is both environmentally benign and contributes to the explosive power.[1]

-

Molecular Stability: The aromaticity of the pyrazole ring imparts significant thermal stability, a critical safety feature for HEDMs.[1]

Key examples of nitropyrazole-based energetic materials include:

-

3,4-Dinitropyrazole (3,4-DNP): A foundational compound that exhibits higher density and detonation performance than TNT.[4]

-

4-Amino-3,5-dinitropyrazole (LLM-116): An important insensitive high explosive that also serves as a precursor for other highly nitrated derivatives.[1]

-

1-Methyl-3,4,5-trinitropyrazole (MTNP): A melt-castable explosive with high detonation velocity and good thermal stability.[1]

-

3,4,5-Trinitropyrazole (TNP): A fully C-nitrated pyrazole with detonation parameters comparable to octogen (HMX) but with lower mechanical sensitivity.[5]

Quantitative Data: Comparative Energetic Properties

The advancement offered by nitropyrazoles is best illustrated by comparing their key performance metrics against established standards.

| Compound | Abbreviation | Melting Point (°C) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 2,4,6-Trinitrotoluene | TNT | 81 | 1.65 | 6.90 | 19.0 |

| 3,4-Dinitropyrazole | 3,4-DNP | 86–88 | 1.87 | 8.10 | 29.4 |

| 1-Methyl-3,4,5-trinitropyrazole | MTNP | 91.5 | 1.82 | 8.65 | 33.7 |

| 3,4,5-Trinitropyrazole | TNP | 165 | 1.87 | 9.25 | 38.6 |

| 1-(2-Nitratoethyl)-3,4-dinitropyrazole | Compound 3 | 89 | 1.85 | 8.67 | - |

Data compiled from multiple sources.[1][4][5][6]

Mechanistic Insight: Thermal Decomposition Pathway

Understanding the decomposition mechanism is crucial for predicting the stability and energy release of HEDMs. For dinitropyrazoles like 4-amino-3,5-dinitropyrazole (LLM-116), decomposition is often initiated by the transfer of the acidic proton from the ring nitrogen. In contrast, for N-substituted derivatives, the initial step is typically the cleavage of a C-NO₂ or N-NO₂ bond.

Caption: A simplified conceptual diagram of the thermal decomposition cascade for nitropyrazoles.

Application II: Medicinal and Biological Chemistry

While the HEDM field dominates nitropyrazole research, the scaffold's pharmacological potential is an emerging area of interest. The broader pyrazole class is a staple in drug discovery, with derivatives acting as anticancer, anti-inflammatory, and antimicrobial agents.[2][7][8] The strong electron-withdrawing nature of the nitro group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, offering a handle for medicinal chemists to tune activity and selectivity.

-

Antimicrobial and Antifungal Activity: Research has shown that certain nitropyrazole derivatives exhibit significant biological activity. For instance, a series of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes demonstrated pronounced inhibitory effects against the bacteria Staphylococcus aureus and Escherichia coli, as well as fungi of the genus Candida.[9] One derivative showed a minimum inhibitory concentration (MIC) of 0.25 μg/mL against E. coli, highlighting its potential as a potent antimicrobial lead.[8]

-

Anticancer and Antioxidant Potential: Pyrazole derivatives have been investigated for their ability to interfere with tumorigenesis and oxidative stress.[10] Certain pyrazoles act as potent inhibitors of superoxide anion production and NADPH oxidase activity, protecting cells from oxidative damage.[10] While many studies focus on the broader pyrazole class, specific 5-aminopyrazole derivatives have shown promising anti-proliferative activity against various cancer cell lines.[11] The incorporation of a nitro group is a logical next step in the structure-activity relationship (SAR) studies of these compounds.[12]

-

Kinase Inhibition: The pyrazole scaffold is a key component in numerous FDA-approved protein kinase inhibitors, which are critical in targeted cancer therapy.[13][14] Kinases such as EGFR, VEGFR-2, and CDKs are common targets.[7] The role of nitropyrazoles in this domain is less explored but represents a significant opportunity. The nitro group's electronic influence could be leveraged to enhance binding affinity or modulate selectivity for specific kinase targets.

Standard Characterization Techniques

The synthesis of any new compound must be validated through rigorous analytical characterization. For nitropyrazoles, a standard suite of techniques is employed to confirm identity, purity, and structure.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework, while ¹⁵N NMR is particularly valuable for directly probing the nitrogen environments of both the pyrazole ring and the nitro groups.[6][15]

-

Infrared (IR) Spectroscopy: Provides definitive evidence for the presence of nitro groups, which exhibit strong, characteristic asymmetric and symmetric stretching vibrations.[16][17]

-

Mass Spectrometry (MS) and Elemental Analysis: These methods are used to confirm the molecular weight and elemental composition (C, H, N, O) of the synthesized compound, ensuring it matches the theoretical formula.[3][18]

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional atomic arrangement in the solid state. It is essential for unambiguously confirming the structure and for measuring the crystal density, a critical parameter for energetic materials.[16][18]

Experimental Protocol: Improved Synthesis of 3,4-Dinitropyrazole (DNP)

This protocol describes a validated, three-step synthesis of 3,4-DNP from pyrazole, designed for improved safety and yield.[3][4] It serves as a self-validating system, where the successful characterization of each intermediate confirms the fidelity of the process.

Causality: This method is superior to direct nitration because the initial, gentle N-nitration followed by a controlled thermal rearrangement prevents the formation of multiple isomers and reduces the risk of uncontrolled exothermic reactions. The subsequent C-nitration of the 3-nitropyrazole intermediate is more predictable and efficient.

Step 1: Synthesis of N-Nitropyrazole

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, prepare a mixture of nitric acid and acetic anhydride. Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.

-

Separately, dissolve pyrazole in glacial acetic acid.

-

Slowly add the pyrazole/acetic acid solution dropwise to the nitric acid/acetic anhydride mixture, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture at 0–5 °C for 1 hour.

-

Pour the reaction mixture onto crushed ice. A white precipitate of N-nitropyrazole will form.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Validation: Confirm the structure via IR (presence of N-NO₂ stretch) and ¹H NMR spectroscopy.

Step 2: Thermal Rearrangement to 3-Nitropyrazole

-

Caution: This step should be performed behind a blast shield. Place the dry N-nitropyrazole in a flask.

-

Heat the flask in an oil bath. The solid will melt, and the rearrangement will occur, often with gas evolution. The reaction is typically heated until the rearrangement is complete, which can be monitored by TLC.

-

Cool the flask to room temperature. The product, 3-nitropyrazole, will solidify.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-nitropyrazole.

-

Validation: Confirm the structure via melting point, IR (presence of C-NO₂ stretch, reappearance of N-H stretch), and NMR spectroscopy. The NMR spectrum will be distinct from the N-nitropyrazole precursor.[19]

Step 3: Synthesis of 3,4-Dinitropyrazole (DNP)

-

Carefully dissolve the 3-nitropyrazole from Step 2 in concentrated sulfuric acid in a flask cooled in an ice bath.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the 3-nitropyrazole solution, keeping the temperature between 55–60 °C.[3][4]

-

Maintain the reaction at this temperature for 1 hour with stirring.[3][4]

-

After cooling, pour the reaction mixture onto crushed ice. A pale yellow solid of 3,4-Dinitropyrazole will precipitate.

-

Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Final Validation: Confirm the final product's identity and purity (>99%) using IR, ¹H NMR, ¹³C NMR, and elemental analysis.[4] The total yield for this optimized process can reach up to 55%.[4]

Future Perspectives and Conclusion

The field of nitropyrazole chemistry continues to advance on multiple fronts. In materials science, the focus remains on designing novel HEDMs that push the boundaries of performance while enhancing safety. Future work will likely involve the synthesis of complex, polycyclic systems incorporating the nitropyrazole moiety and the use of computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, to predict the properties of new compounds before their synthesis.[20][21]

In medicinal chemistry, a more systematic exploration of nitropyrazoles is warranted. The initial promising results in antimicrobial and anticancer screening suggest that libraries of nitropyrazole derivatives should be synthesized and tested against a wider range of biological targets. QSAR modeling could also accelerate drug discovery by identifying the key structural features required for therapeutic activity.[22]

References

-

Review on synthesis of nitropyrazoles. (2014). ResearchGate. [Link]

- Preparation method of 3,4-binitropyrazole. (2011).

-

Improved Synthesis of 3,4-Dinitropyrazole. (n.d.). Energetic Materials. [Link]

-

Improved synthesis of 3, 4-dinitropyrazole. (2008). ResearchGate. [Link]

-

Synethsis and characterization of 3-nitropyrazole and its salts. (2008). ResearchGate. [Link]

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]

- Process for the preparation of 3-amino-5-methylpyrazole. (1997).

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central. [Link]

-

Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. (2015). Dalton Transactions. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2019). PMC - PubMed Central. [Link]

-

(PDF) Synthesis of 3,4,5-trinitropyrazole. (2000). ResearchGate. [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). PMC - PubMed Central. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

-

(PDF) Nitropyrazoles (review). (1988). ResearchGate. [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). PMC - PubMed Central. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. [Link]

-

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2011). PMC - NIH. [Link]

- Preparation method of 1-methyl-3,4,5-trinitro-pyrazole. (2014).

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2024). ResearchGate. [Link]

-

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2011). ResearchGate. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

-

Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. (2024). Research Square. [Link]

-

Combination of Nitropyrazole and Nitroaminotriazole: A Novel High-Energy Insensitive Energetic Material. (2016). ACS Publications. [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2019). IJPSR. [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]

-

Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2026). ACS Publications. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. [Link]

-

Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino).... (2022). RSC Publishing. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). PMC - NIH. [Link]

-

(PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2024). ResearchGate. [Link]

-

Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2017). ResearchGate. [Link]

-

A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities. (1996). ACS Publications. [Link]

-